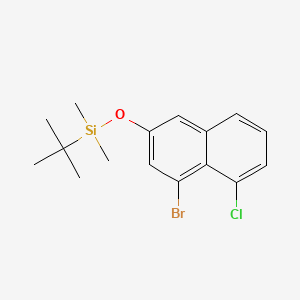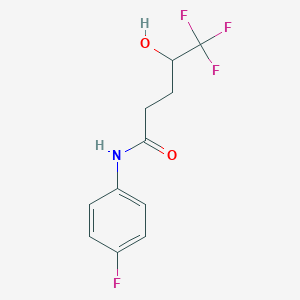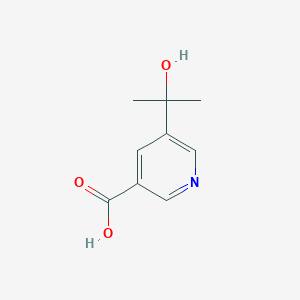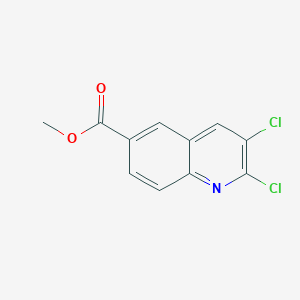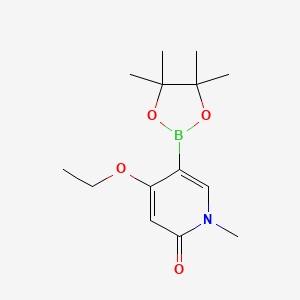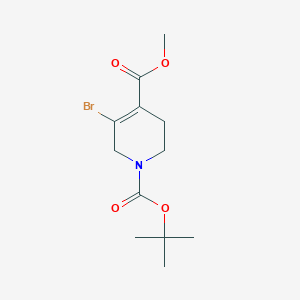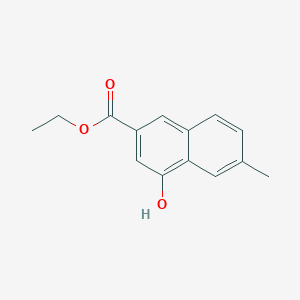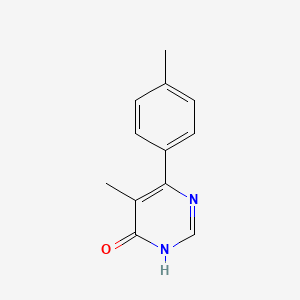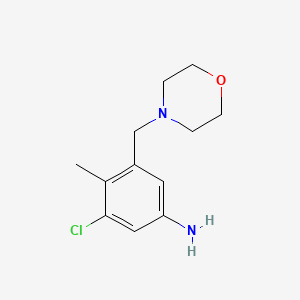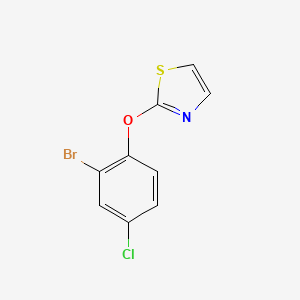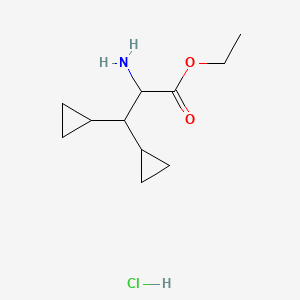
Ethyl 2-amino-3,3-dicyclopropylpropanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3,3-dicyclopropylpropanoate hydrochloride is a chemical compound with the molecular formula C11H20ClNO2 It is a hydrochloride salt form of ethyl 2-amino-3,3-dicyclopropylpropanoate, which is known for its unique structural features, including the presence of two cyclopropyl groups
Méthodes De Préparation
The synthesis of ethyl 2-amino-3,3-dicyclopropylpropanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acrylate and cyclopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents.
Industrial Production: On an industrial scale, the production process may involve additional steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 2-amino-3,3-dicyclopropylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Applications De Recherche Scientifique
Ethyl 2-amino-3,3-dicyclopropylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: In industrial settings, the compound is used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ethyl 2-amino-3,3-dicyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, influencing processes such as signal transduction, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-3,3-dicyclopropylpropanoate hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Propriétés
Formule moléculaire |
C11H20ClNO2 |
|---|---|
Poids moléculaire |
233.73 g/mol |
Nom IUPAC |
ethyl 2-amino-3,3-dicyclopropylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)10(12)9(7-3-4-7)8-5-6-8;/h7-10H,2-6,12H2,1H3;1H |
Clé InChI |
CJSKIUMUJJTFOV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C1CC1)C2CC2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B13927609.png)

![Tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13927616.png)
